molecular formula C22H17ClN6O3 B11267512 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11267512
M. Wt: 448.9 g/mol
InChI Key: HWMMFLKZMGNADU-UHFFFAOYSA-N
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Description

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[73002,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. These steps may include:

    Formation of the core structure: This involves the construction of the pentazatricyclic core through cyclization reactions.

    Introduction of substituents: The 4-chlorophenyl and 2-methoxyphenyl groups are introduced through substitution reactions.

    Final modifications: The acetamide group is added in the final step, often through an amidation reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Possible applications as a pharmaceutical agent due to its complex structure.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.

    Pyrazoline derivatives: Known for their pharmacological activities, including antimicrobial and anti-inflammatory properties.

Uniqueness

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide is unique due to its complex pentazatricyclic structure, which may confer unique biological and chemical properties not found in simpler compounds.

Biological Activity

The compound 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structure and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₃ClN₃O₂
  • Molecular Weight : Approximately 283.72 g/mol
  • IUPAC Name : this compound

The compound features a tricyclic system with multiple functional groups that contribute to its reactivity and biological properties. The chlorophenyl group and the methoxyphenyl moiety are significant for its interaction with biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in critical biological processes. For instance:

  • Poly (ADP-ribose) polymerase (PARP) : The compound has shown potential as a PARP inhibitor, which is significant in cancer therapy due to its role in DNA repair mechanisms. By inhibiting PARP, the compound could enhance apoptosis in cancer cells and alter inflammatory responses.

In Vitro Studies

Several studies have explored the effects of this compound on various cell lines:

  • Cancer Cell Lines : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and ovarian cancer models. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
  • Inflammatory Models : In models of inflammation, the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

In Vivo Studies

In animal models, the compound has shown promise in reducing tumor growth and improving survival rates when used in combination with standard chemotherapy agents. The results indicate enhanced efficacy compared to monotherapy approaches .

Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
CytotoxicityBreast Cancer Cell LineInduced apoptosis
CytotoxicityOvarian Cancer Cell LineEnhanced cell death
Anti-inflammatoryMouse Model of InflammationReduced TNF-alpha levels
Tumor Growth InhibitionXenograft ModelReduced tumor size

Case Study 1: PARP Inhibition in Cancer Therapy

A recent study investigated the role of this compound as a PARP inhibitor in breast cancer treatment. The results indicated that treatment with this compound led to significant tumor regression and increased sensitivity to DNA-damaging agents like cisplatin. This highlights the potential for combination therapies that leverage the unique properties of this compound .

Case Study 2: Anti-inflammatory Effects

In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells in treated animals compared to controls. This suggests potential applications for inflammatory diseases beyond oncology .

Properties

Molecular Formula

C22H17ClN6O3

Molecular Weight

448.9 g/mol

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H17ClN6O3/c1-32-19-5-3-2-4-16(19)24-20(30)13-29-22(31)27-10-11-28-18(21(27)26-29)12-17(25-28)14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H,24,30)

InChI Key

HWMMFLKZMGNADU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2

Origin of Product

United States

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